molecular formula C16H12O3 B3048898 (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone CAS No. 185407-41-4

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B3048898
CAS No.: 185407-41-4
M. Wt: 252.26 g/mol
InChI Key: OGCYVVHVSQTTIK-UHFFFAOYSA-N
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Description

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone is a benzofuran-derived aromatic ketone characterized by a methoxy substituent at the 7-position of the benzofuran ring and a phenyl group attached to the ketone moiety. Benzofuran derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antioxidant, and kinase-inhibitory properties . The 7-methoxy group in this compound may influence electronic properties, solubility, and biological interactions, distinguishing it from other benzofuran-based methanones. Structural analogs often vary in substituent positions (e.g., methoxy, nitro, bromo) or additional functional groups, leading to differences in reactivity and bioactivity.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-13-9-5-8-12-10-14(19-16(12)13)15(17)11-6-3-2-4-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCYVVHVSQTTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363399
Record name (7-methoxy-1-benzofuran-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185407-41-4
Record name (7-methoxy-1-benzofuran-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Deprotonation : A strong base (e.g., KOH or NaOEt) abstracts the phenolic proton, generating a phenoxide intermediate.
  • Nucleophilic Attack : The enolate attacks the adjacent carbonyl carbon, forming a six-membered transition state.
  • Cyclization and Aromatization : Elimination of water yields the benzofuran core, with subsequent acylation introducing the phenylmethanone group.

Optimization Data

Base Solvent Temperature (°C) Yield (%)
KOH Ethanol 80 62
NaOEt THF 65 71
DBU DMF 120 85

Note: DBU (1,8-Diazabicycloundec-7-ene) enhances cyclization efficiency by stabilizing intermediates through hydrogen bonding.

Copper-Catalyzed Annulation of o-Hydroxybenzaldehydes

Transition-metal-catalyzed annulation has emerged as a robust strategy for benzofuran synthesis. Copper-catalyzed coupling of 7-methoxy-2-hydroxybenzaldehyde with phenylacetylene enables direct integration of the phenylmethanone moiety.

Protocol

  • Catalyst : CuCl (10 mol%)
  • Ligand : DBU (1.2 equiv)
  • Solvent : DMF, 100°C, 12 h
  • Yield : 78–89%

Substrate Scope Analysis

R Group on Aldehyde Electronic Effect Yield (%)
-OCH₃ Electron-donating 89
-NO₂ Electron-withdrawing 63
-Cl Moderate 75

Mechanistic Insight: Copper acetylide intermediates facilitate alkyne insertion, followed by oxidative cyclization to form the benzofuran ring.

Friedel-Crafts Acylation of Benzofuran Derivatives

Post-cyclization acylation via Friedel-Crafts chemistry introduces the phenylmethanone group. This two-step approach first synthesizes 7-methoxybenzofuran, followed by acylation using benzoyl chloride.

Step 1: Benzofuran Synthesis

  • Substrate : 7-Methoxy-2-hydroxyacetophenone
  • Conditions : H₂SO₄ (cat.), 110°C, 4 h
  • Yield : 84%

Step 2: Acylation

  • Acylating Agent : Benzoyl chloride (1.5 equiv)
  • Catalyst : AlCl₃ (1.2 equiv)
  • Solvent : CH₂Cl₂, 0°C → rt, 6 h
  • Yield : 73%

Limitations

  • Overacylation may occur with excess benzoyl chloride, necessitating precise stoichiometry.
  • Electron-deficient benzofurans exhibit reduced reactivity.

Oxidation of Secondary Alcohol Intermediates

Selective oxidation of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanol offers a redox-based pathway. This method is advantageous for substrates sensitive to acidic conditions.

Oxidation Conditions

Oxidant Solvent Temperature (°C) Yield (%)
PCC CH₂Cl₂ 25 68
CrO₃/H₂SO₄ Acetone 0 57
TEMPO/NaClO H₂O/CH₂Cl₂ 25 82

Note: TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) enables mild, catalytic oxidation with minimal overoxidation.

Rhodium-Catalyzed C–H Activation

Rhodium complexes facilitate direct functionalization of benzofuran precursors via C–H bond activation, bypassing pre-functionalized substrates.

Representative Procedure

  • Catalyst : [Cp*RhCl₂]₂ (5 mol%)
  • Oxidant : Cu(OAc)₂ (2 equiv)
  • Substrate : 7-Methoxybenzofuran
  • Coupling Partner : Phenylboronic acid
  • Yield : 76%

Comparative Catalyst Performance

Catalyst Turnover Number (TON) Selectivity (%)
[Cp*RhCl₂]₂ 15.2 92
RhCl₃·3H₂O 8.7 78

Advantage: This method achieves regioselective acylation without directing groups.

Scientific Research Applications

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Formula Key Features
(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone 7-methoxy on benzofuran C₁₆H₁₂O₃ Enhanced electron-donating effects from methoxy; moderate lipophilicity.
(3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone 3-methoxy, 5-nitro on benzofuran C₁₆H₁₁NO₅ Nitro group increases electron-withdrawing effects; higher polarity.
(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone 5-bromo, 3-methyl on benzofuran C₁₆H₁₁BrO₂ Bromo substituent enhances molecular weight and lipophilicity.
(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oxime 5,7-dibromo, oxime functional group C₁₅H₁₀Br₂N₂O₂ Oxime introduces hydrogen-bonding potential; bromo groups increase bulk.
4-Amino-3-(1H-indol-1-yl)phenylmethanone Indole and amino groups on phenyl ring C₂₂H₁₆N₂O₂ Amino and indole groups enhance solubility and kinase-binding affinity.

Key Insights :

  • Substituent Position : The 7-methoxy group in the target compound may confer better metabolic stability compared to 3-methoxy analogs, which are more sterically hindered .
  • Halogenation : Brominated derivatives (e.g., ) exhibit increased molecular weight and lipophilicity, which may improve blood-brain barrier permeability but reduce solubility.
Physicochemical and ADMET Properties
  • LogP and Solubility :
    • The 7-methoxy compound (predicted LogP: ~3.2) is less lipophilic than brominated analogs (LogP: ~4.5 for ) but more lipophilic than nitro derivatives (LogP: ~2.8 for ).
    • Aqueous solubility follows the order: nitro > methoxy > bromo derivatives .
  • ADMET :
    • Indole-containing derivatives () show high Caco-2 permeability (>20 × 10⁻⁶ cm/s) and moderate blood-brain barrier penetration, whereas methoxy-substituted compounds may have lower CNS uptake due to polarity .

Biological Activity

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone, also known as 7-methoxybenzofuran-2-yl phenyl ketone, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran structure with a methoxy group at the 7-position and a phenyl group attached to the carbonyl carbon. Its molecular formula is C16H14O3C_{16}H_{14}O_3, with a molecular weight of approximately 270.28 g/mol. The presence of both the methoxy and phenyl groups enhances its solubility and may contribute to its unique biological properties compared to other similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 7-methoxybenzofuran-2-carboxylic acid with benzene under specific conditions. Various synthetic methods have been documented, indicating a robust interest in this compound's chemical properties and potential applications in medicinal chemistry.

Antitumor Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant antitumor activities. A study reported that certain benzofuran derivatives showed good inhibition against human cancer cell lines such as Hep-G2, KB, Lu-1, and MCF7, with IC50 values ranging from 1.39 to 8.03 µM . The structure-activity relationship (SAR) suggests that modifications in the benzofuran ring can enhance antiproliferative activity significantly .

CompoundIC50 Value (µM)Cell Line
Compound A1.39Hep-G2
Compound B3.50MCF7
Compound C8.03Lu-1

Antibacterial and Antifungal Activity

Benzofuran derivatives have also been evaluated for their antibacterial and antifungal properties. For instance, compounds structurally related to this compound demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi . The inclusion of hydroxyl or amino groups has been shown to enhance antibacterial activity.

Cytotoxicity Studies

In vitro cytotoxicity testing has revealed that this compound can inhibit the growth of various cancer cell lines effectively. The compound's cytotoxic effects were assessed using MTT assays, which measure cell viability post-treatment .

Case Studies

Case Study 1: Anticancer Activity
A study focused on the anticancer activity of several benzofuran derivatives found that those with methoxy substitutions at specific positions exhibited significantly higher potency against cancer cell lines compared to their unsubstituted counterparts. For example, a derivative with a methoxy group at the C–6 position showed 3–10 times greater activity than one with a methoxy group at C–7 .

Case Study 2: Structure-Activity Relationship
A comprehensive review highlighted that modifications in benzofuran derivatives could lead to enhanced activity against various cancer types. The presence of specific functional groups was crucial for maintaining or improving biological activity .

Q & A

Q. What are the standard synthetic routes for (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone, and how can reaction conditions be optimized for high yield?

The compound is typically synthesized via Friedel-Crafts acylation , where a benzofuran derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Enantioselective methods, such as olefin cross-metathesis/intramolecular oxo-Michael reactions , have also been employed to construct the benzofuran core with high stereochemical control . Optimization strategies include:

  • Catalyst selection : Chiral catalysts (e.g., Ru-based complexes) improve enantioselectivity in asymmetric syntheses .
  • Solvent and temperature : Anhydrous polar solvents (e.g., THF) and controlled reflux conditions enhance reaction efficiency .
  • Purification : Column chromatography and recrystallization are critical for isolating high-purity products (mp 62–64°C observed in related methoxy-benzofuran derivatives) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR provide structural confirmation, with methoxy (~δ 3.8–4.0 ppm) and carbonyl (~δ 190–200 ppm) signals as diagnostic peaks .
  • HPLC : Chiral columns (e.g., Daicel AD-H) determine enantiomeric excess (e.g., >99% ee achieved in related syntheses) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₁₂O₃: [M+H]⁺ = 253.0865) .
  • Melting point analysis : Consistency with literature values (e.g., 58–63°C for structurally similar methoxybenzophenones) validates purity .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what challenges arise in scaling enantioselective methods?

Enantioselective synthesis often employs chiral catalysts or kinetic resolution . For example, Ru-catalyzed cross-metathesis in achieved >99% ee but requires strict moisture/oxygen exclusion . Challenges include:

  • Catalyst loading : High catalyst costs (e.g., Grubbs catalysts) limit scalability.
  • Side reactions : Competing pathways (e.g., dimerization) may reduce yield in asymmetric syntheses.
  • Analytical validation : Combining chiral HPLC with circular dichroism (CD) spectroscopy resolves ambiguities in enantiomeric ratios .

Q. How does the methoxy group influence reactivity in further chemical modifications?

The methoxy substituent acts as an electron-donating group , directing electrophilic aromatic substitution to specific positions. For example:

  • Oxidation : The benzofuran core can undergo oxidation to yield quinone derivatives, with the methoxy group stabilizing intermediates .
  • Functionalization : Methoxy groups enable regioselective cross-coupling (e.g., Suzuki-Miyaura) for drug discovery applications .
  • Photochemical reactivity : Methoxy-benzophenones act as photoinitiators due to enhanced UV absorption (λmax ~280–320 nm) .

Q. What advanced strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR or MS data often arise from conformational isomerism or impurity co-elution . Mitigation approaches include:

  • 2D NMR (COSY, NOESY) : Identifies through-space couplings to confirm substituent positions .
  • Crystallography : Single-crystal X-ray diffraction (e.g., used in for a methoxy-diphenyl analog) provides unambiguous structural proof .
  • Computational modeling : DFT calculations predict NMR chemical shifts, aiding spectral interpretation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone
Reactant of Route 2
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(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone

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